Ethyl dibromoacetate
Overview
Description
Preparation Methods
Ethyl dibromoacetate can be synthesized through the bromination of ethyl acetate. The reaction involves the addition of bromine to ethyl acetate in the presence of a catalyst such as phosphorus tribromide. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
In industrial production, this compound is prepared by the bromination of ethyl acetate using bromine and a suitable catalyst. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the product is purified by distillation under reduced pressure .
Chemical Reactions Analysis
Ethyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to ethyl bromoacetate using reducing agents such as zinc and acetic acid.
Hydrolysis: It can be hydrolyzed to dibromoacetic acid in the presence of water and a strong acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields ethyl ethoxyacetate .
Scientific Research Applications
Ethyl dibromoacetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites on proteins.
Industrial Applications: This compound is used in the production of specialty chemicals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of ethyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt cellular processes . The molecular targets and pathways involved include enzymes with nucleophilic active sites, such as cysteine and histidine residues .
Comparison with Similar Compounds
Ethyl dibromoacetate is similar to other halogenated esters such as ethyl bromoacetate, ethyl chloroacetate, and ethyl iodoacetate. it is unique due to the presence of two bromine atoms, which makes it more reactive and a stronger alkylating agent compared to its mono-brominated counterpart .
Ethyl Bromoacetate: Contains one bromine atom and is less reactive than this compound.
Ethyl Chloroacetate: Contains a chlorine atom and is less reactive due to the lower electronegativity of chlorine compared to bromine.
Ethyl Iodoacetate: Contains an iodine atom and is more reactive than ethyl chloroacetate but less reactive than this compound.
This compound’s increased reactivity makes it particularly useful in applications requiring strong alkylating agents .
Properties
IUPAC Name |
ethyl 2,2-dibromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJGVVHCUXNSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060673 | |
Record name | Ethyl dibromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-33-4 | |
Record name | Ethyl 2,2-dibromoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl dibromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dibromoacetate | |
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Record name | Acetic acid, 2,2-dibromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dibromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dibromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL DIBROMOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57B34JKE5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of Ethyl dibromoacetate?
A1: this compound is a versatile reagent in organic synthesis. Research highlights its use in producing various compounds, including:
- 2-Bromo-3-hydroxy esters: Samarium diiodide promotes the reaction between this compound and ketones, efficiently yielding 2-bromo-3-hydroxy esters [].
- (E)-α,β-unsaturated esters: this compound reacts with aldehydes in the presence of Samarium diiodide or Chromium dichloride, yielding (E)-α,β-unsaturated esters with complete stereoselectivity []. This reaction proceeds through a sequential aldol-type reaction followed by a β-elimination.
- α-chloro α,β-unsaturated esters and α,β-unsaturated esters: Reacting this compound (or t-butyl dichloroacetate) with ketones or aldehydes in a system containing diethylaluminum chloride and zinc produces α-chloro α,β-unsaturated esters or α,β-unsaturated esters [].
- Enantiopure (S,E)-α,β-unsaturated γ-amino esters: Chromium dichloride catalyzes the reaction of this compound with enantiopure N,N-dibenzyl- or N-Boc-α-amino aldehydes, yielding optically active (S,E)-α,β-unsaturated γ-amino esters with high selectivity [].
Q2: How is this compound employed in polymer chemistry?
A2: this compound serves as a bifunctional initiator in controlled radical polymerization techniques:
- Single Electron Transfer-Living Radical Polymerization (SET-LRP): Similar to ATRP, this compound acts as a bifunctional initiator in SET-LRP for synthesizing polymers like PMMA [].
Q3: Are there any studies on the reaction mechanisms involving this compound?
A3: Yes, several research articles propose and discuss reaction mechanisms involving this compound:
- Synthesis of 2-bromo-3-hydroxy esters: The paper investigating the Samarium diiodide-mediated synthesis of 2-bromo-3-hydroxy esters from this compound and ketones proposes a mechanism to elucidate the observed results [].
- Synthesis of enantiopure (S,E)-α,β-unsaturated γ-amino esters: The research on synthesizing (S,E)-α,β-unsaturated γ-amino esters from this compound and α-amino aldehydes using Chromium dichloride presents a plausible mechanism to explain the observed stereoselectivity [].
Q4: What analytical techniques are used to characterize polymers synthesized using this compound?
A: MALDI-TOF mass spectrometry plays a crucial role in analyzing polymers synthesized using this compound as an initiator in ATRP or SET-LRP. This technique allows researchers to determine the chain-end functionality of the resulting polymers, specifically examining the presence and percentage of halogen end groups [].
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